Benzene-1,3,5-tricarbaldehyde
Overview
Description
Benzene-1,3,5-tricarbaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C9H6O3 and its molecular weight is 162.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
Benzene-1,3,5-tricarbaldehyde has been utilized in various synthesis processes. Tullberg and Frejd (2007) describe its convenient synthesis and its role as a scaffold in the creation of sectorial dendrimers and multifunctional molecules, highlighting its versatility in organic synthesis (Tullberg & Frejd, 2007).
Applications in Supramolecular Chemistry
Benzene-1,3,5-tricarboxamides, closely related to this compound, have found significant applications in supramolecular chemistry, as detailed by Cantekin, de Greef, and Palmans (2012). Their study emphasizes the self-assembly behavior of these compounds, leading to applications in nanotechnology, polymer processing, and biomedical applications (Cantekin, de Greef, & Palmans, 2012).
Catalysis and Organic Reactions
Karimi-Jaberi et al. (2012) explored the use of a derivative, 1,3,5-Tris(hydrogensulfato) benzene, as an efficient catalyst for organic reactions. Their study provides insights into its application in facilitating various organic synthesis processes (Karimi-Jaberi et al., 2012).
Covalent Organic Frameworks
Wei et al. (2018) synthesized a C3-symmetric benzotrithiophene tricarbaldehyde, a variant of this compound, used in constructing covalent organic frameworks (COFs) with different pore sizes. Their research explores the structural transformations of COFs under high-temperature conditions, highlighting the material's potential in electrochemical applications (Wei et al., 2018).
Nanotechnology and Material Science
Li et al. (2019) demonstrated the use of benzene-1,3,5-tricarboxamides in constructing amide-functionalized COFs. Their study underlines the application of these COFs as efficient catalysts, pointing to the expanding role of this compound derivatives in nanotechnology and material science (Li et al., 2019).
Mechanism of Action
Target of Action
Benzene-1,3,5-tricarbaldehyde is extensively used in the synthesis of a wide range of porous organic cages and covalent organic frameworks . The primary targets of this compound are these organic structures, where it acts as a key building block.
Mode of Action
This compound interacts with its targets through the formation of intermolecular hydrogen bonds . This compound has the ability to assemble into supramolecular polymers , which are structures formed by the self-assembly of molecules without covalent bonds. This interaction results in changes in the structure and dynamics of the targets, leading to the formation of functional multicomponent biomaterials .
Biochemical Pathways
It is known that this compound plays a crucial role in the synthesis of porous organic cages and covalent organic frameworks . These structures have a wide range of applications in various scientific disciplines, including materials science, chemistry, and biology.
Pharmacokinetics
It is known that this compound is a solid at room temperature and has a melting point of 156-161 °C . These properties may impact its bioavailability and its ability to interact with its targets.
Result of Action
The molecular and cellular effects of this compound’s action are primarily observed in the formation of porous organic cages and covalent organic frameworks . These structures exhibit significant solvent-accessible volume , which can be probed with thermal analysis and CO2 and N2 adsorption experiments . The formation of these structures can lead to various downstream effects, including the creation of functional multicomponent biomaterials .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the solubility of this compound in water is a crucial factor that can affect its action . In cases where solubility problems were encountered, these were overcome by incorporating this compound into conventional benzene-1,3,5-tricarboxamide-based supramolecular polymers . These two-component mixtures formed supramolecular fibres with a morphology and dynamic behaviour similar to benzene-1,3,5-tricarboxamide-homopolymers .
Safety and Hazards
Future Directions
Benzene-1,3,5-tricarbaldehyde has attracted a lot of interest in recent years, as they are uniquely suited to generate functional multicomponent biomaterials . Functionality can be introduced into supramolecular polymers with monomers that slightly differ in their core structure while maintaining the structure and dynamics of the fibres .
Biochemical Analysis
Biochemical Properties
Benzene-1,3,5-tricarbaldehyde plays a crucial role in biochemical reactions, particularly in the synthesis of covalent organic frameworks and porous organic cages . It interacts with various enzymes and proteins, facilitating the formation of complex molecular structures. For instance, it can react with anilines in the presence of catalytic acetic acid to form iminium complexes
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form complex molecular structures allows it to interact with cellular components, potentially altering their function. For example, this compound derivatives have demonstrated anti-inflammatory, antiviral, and antitumor activities by interacting with specific cellular receptors . These interactions can lead to changes in cellular behavior, making it a valuable compound for biomedical research.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with various biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. The compound’s aldehyde groups can form Schiff bases with amino groups of proteins, leading to changes in protein structure and function . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard storage conditions but can degrade when exposed to light and air . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies. These effects include alterations in cell proliferation, differentiation, and apoptosis, which are crucial for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and antitumor activities . At high doses, it can be toxic and cause adverse effects, including liver damage, respiratory distress, and neurological symptoms . These dosage-dependent effects are essential for determining the compound’s safety and efficacy in potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other compounds. The compound’s aldehyde groups can undergo oxidation and reduction reactions, leading to the formation of carboxylic acids and alcohols . These metabolic transformations are crucial for understanding the compound’s behavior in biological systems and its potential impact on metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s delivery and efficacy in therapeutic applications.
Subcellular Localization
This compound’s subcellular localization is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization patterns are crucial for understanding the compound’s activity and function within cells, as well as its potential therapeutic applications.
Properties
IUPAC Name |
benzene-1,3,5-tricarbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O3/c10-4-7-1-8(5-11)3-9(2-7)6-12/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKQNAANFVOBCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C=O)C=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372697 | |
Record name | Benzene-1,3,5-tricarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40372697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3163-76-6 | |
Record name | Benzene-1,3,5-tricarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40372697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,5-Benzenetricarboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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